1-Chloro-4-isobutylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(2-methylpropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBAAZBMKRLQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210669 | |
| Record name | Benzene, 1-chloro-4-isobutyl- (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61658-88-6 | |
| Record name | Benzene, 1-chloro-4-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061658886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-isobutyl- (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 1 Chloro 4 Isobutylbenzene Transformations
Nucleophilic Substitution Reactions on the Aryl Halide
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, aryl halides like 1-chloro-4-isobutylbenzene are generally inert to this type of reaction under standard nucleophilic substitution conditions that are effective for alkyl halides. libretexts.orglibretexts.org The reaction pathway is energetically unfavorable without specific activating features on the aromatic ring.
The generally accepted mechanism for SNAr is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This step involves the disruption of the ring's aromaticity and is typically the slow, rate-determining step. In the second, faster step, the leaving group is eliminated, restoring the aromaticity. libretexts.org
For this compound, the formation of the Meisenheimer complex is thermodynamically and kinetically unfavorable. The key reasons include:
Loss of Aromaticity : The initial addition of the nucleophile requires a significant activation energy to overcome the stabilization energy of the aromatic ring.
Intermediate Instability : The intermediate formed is a high-energy carbanion. libretexts.org Unlike in reactions with activated aryl halides, there are no strong electron-withdrawing groups to delocalize and stabilize the negative charge on the ring.
This results in an extremely high activation energy barrier, rendering the reaction kinetically non-viable under typical laboratory conditions.
Substituents on the aromatic ring play a critical role in the feasibility of SNAr reactions.
Electron-Withdrawing Groups (EWGs) : SNAr reactions are greatly accelerated by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) at positions ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step. libretexts.org For example, 1-chloro-2,4-dinitrobenzene (B32670) reacts readily with nucleophiles at room temperature. libretexts.org
Electron-Donating Groups (EDGs) : Conversely, electron-donating groups, such as the isobutyl group in this compound, deactivate the ring toward nucleophilic attack. libretexts.org By inductively pushing electron density into the ring, the isobutyl group further destabilizes the already electron-rich carbanionic intermediate, increasing the activation energy and making the reaction even less favorable than for unsubstituted chlorobenzene (B131634).
The table below summarizes the influence of substituent types on the rate of nucleophilic aromatic substitution.
| Substituent Type | Position Relative to Leaving Group | Effect on Meisenheimer Complex | Overall Reaction Rate | Example Substituent |
| Electron-Withdrawing | Ortho or Para | Stabilization | Activating | -NO₂ |
| Electron-Withdrawing | Meta | No resonance stabilization | Little to no activation | -NO₂ |
| Electron-Donating | Any | Destabilization | Deactivating | -CH₂(CH₃)₂ (Isobutyl) |
Electrophilic Aromatic Substitution Dynamics
In contrast to its inertness toward nucleophiles, the electron-rich benzene (B151609) ring of this compound is susceptible to attack by electrophiles. Electrophilic aromatic substitution (EAS) is the characteristic reaction of this and other aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. msu.edu
When an EAS reaction occurs on a substituted benzene ring, the existing substituents determine the position of the incoming electrophile. Both the chloro group and the isobutyl group direct incoming electrophiles to the ortho and para positions. libretexts.org
Isobutyl Group : As an alkyl group, it is an activating ortho-, para-director. It donates electron density through induction and hyperconjugation, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. youtube.com
The activating effect of the isobutyl group is generally stronger than the deactivating effect of the chloro group, making the ring more reactive than chlorobenzene but likely less reactive than toluene. The directing effects of both groups must be considered to predict the substitution pattern. Given that the para position to the isobutyl group is occupied by chlorine, substitution will occur at the ortho positions relative to the isobutyl group. Steric hindrance from the bulky isobutyl group may slightly disfavor substitution at the position immediately adjacent to it. nih.gov
The table below analyzes the directing influence on the available positions for an incoming electrophile (E⁺).
| Position on Ring | Relation to Isobutyl Group | Relation to Chloro Group | Combined Effect | Predicted Outcome |
| C2 / C6 | Ortho | Meta | Activated and Directed | Major Product(s) |
| C3 / C5 | Meta | Ortho | Directed, but less activated | Minor Product(s) |
Therefore, the primary products will result from electrophilic attack at the C2 and C6 positions (ortho to the isobutyl group).
Because the aromatic ring is stabilized by resonance, most electrophiles are not reactive enough to attack it without assistance. A catalyst is typically required to generate a more potent electrophilic species. msu.eduquora.com
Lewis Acids : In reactions like Friedel-Crafts alkylation and acylation, a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is used. The catalyst interacts with an alkyl halide or acyl halide to generate a carbocation or an acylium ion, respectively. These highly reactive species are then attacked by the aromatic ring. msu.edu
Brønsted Acids : In nitration, concentrated sulfuric acid (H₂SO₄) acts as a catalyst by protonating nitric acid (HNO₃), leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). quora.com
The general role of the catalyst is to activate the electrophile, making it sufficiently reactive to overcome the aromatic stability of the benzene ring and initiate the substitution reaction. quora.com The catalyst is regenerated at the end of the reaction sequence.
Oxidative and Reductive Transformations of the Isobutyl Group
Reactions can also occur on the alkyl side chain, often influenced by the presence of the aromatic ring.
The carbon atom of the isobutyl group attached directly to the benzene ring is known as the benzylic carbon. The C-H bonds at this position are weaker and more susceptible to oxidation than other alkyl C-H bonds due to the ability of the benzene ring to stabilize the resulting benzylic radical intermediate. pressbooks.publibretexts.org
Vigorous Oxidation : Treatment of this compound with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, results in the oxidation of the entire isobutyl side chain. libretexts.orglibretexts.org The reaction cleaves the alkyl group, converting it to a carboxylic acid. This process requires at least one hydrogen atom on the benzylic carbon. The product of this reaction would be 4-chlorobenzoic acid. pressbooks.pub
Milder Oxidation : Under milder conditions, using reagents like manganese dioxide (MnO₂), benzylic alcohols can be selectively oxidized. youtube.com While the isobutyl group itself is not an alcohol, this highlights that selective transformations at the benzylic position are possible.
Reductive transformations typically refer to the reduction of functional groups. While the isobutyl group itself is fully reduced, related reductive processes are synthetically important. For instance, an acyl group can be introduced onto the benzene ring via Friedel-Crafts acylation and then reduced to an alkyl group. Two common methods for this ketone-to-alkane reduction are:
Clemmensen Reduction : Uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. libretexts.org
Wolff-Kishner Reduction : Employs hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures.
These reductions are key steps in synthetic routes that aim to add primary alkyl chains to an aromatic ring while avoiding the carbocation rearrangements that can occur during direct Friedel-Crafts alkylation. libretexts.org
Selective Oxidation Methodologies
The selective oxidation of this compound primarily targets the benzylic C-H bonds of the isobutyl group, a transformation that can yield valuable intermediates. Achieving high chemoselectivity is crucial to avoid oxidation of the aromatic ring or cleavage of the C-Cl bond. Research into the oxyfunctionalization of functionalized benzylic compounds has identified robust catalytic systems capable of this selective transformation.
One notable methodology involves the use of a non-heme manganese catalyst stabilized by a bipiperidine-based tetradentate ligand. nih.gov This system utilizes hydrogen peroxide (H₂O₂) as the oxidant under mild conditions, demonstrating high activity and excellent chemoselectivity for the oxidation of benzylic methylene (B1212753) groups to ketones. nih.govd-nb.info Studies on various substituted alkyl arenes have shown that the presence of an electron-withdrawing group, such as the chlorine atom at the para-position of this compound, is well-tolerated and leads to the corresponding aryl ketone in excellent yields. nih.govd-nb.info
The general reaction mechanism involves the activation of H₂O₂ by the manganese complex to form a high-valent manganese-oxo species. This potent oxidizing agent then abstracts a hydrogen atom from the benzylic position of the isobutyl group, followed by an oxygen rebound step to yield the hydroxylated intermediate. Subsequent oxidation of the alcohol furnishes the ketone. The reaction's high selectivity is attributed to the tailored ligand environment around the manganese center, which directs the reactivity towards the benzylic C-H bonds. nih.govd-nb.info
Hydrogenation and Dehalogenation Studies
The transformation of this compound through hydrogenation can proceed via two main pathways: reduction of the aromatic ring or hydrogenolysis (dehalogenation) of the carbon-chlorine bond. The selectivity of these pathways is highly dependent on the catalyst and reaction conditions employed.
Aromatic Ring Hydrogenation: Catalytic hydrogenation of aromatic rings is a thermodynamically favorable but kinetically challenging process due to the stability of the aromatic system. libretexts.org Conditions that are effective for reducing alkene double bonds are typically insufficient for aromatic rings. libretexts.org To achieve the hydrogenation of the benzene ring in this compound to yield 1-chloro-4-isobutylcyclohexane, more forcing conditions or highly active catalysts are necessary. Catalysts such as rhodium on carbon (Rh/C) or platinum-based catalysts at elevated pressures and temperatures are effective for this transformation. libretexts.orgliverpool.ac.uk The reaction proceeds through the stepwise addition of hydrogen atoms to the aromatic ring, typically forming a cyclohexane (B81311) derivative as the final product. libretexts.org
Dehalogenation (Hydrodechlorination): Hydrodechlorination is a process that replaces a halogen atom with a hydrogen atom. This is a crucial reaction for the detoxification of halogenated organic compounds. For this compound, this transformation yields isobutylbenzene (B155976). This reaction can be achieved using various catalytic systems. Rhodium(I) complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective catalyst precursors for the homogeneous hydrodechlorination of chloroarenes using a silane (B1218182) as the hydrogen source. nih.gov The proposed mechanism often involves oxidative addition of the aryl chloride to the low-valent metal center, followed by reaction with the hydrogen source and reductive elimination of the dehalogenated product.
Radical Reaction Pathways
Photolytic Degradation Mechanisms
The photolytic degradation of this compound in aqueous environments can occur through direct photolysis or indirect photolysis, driven by reactive species like hydroxyl radicals (•OH). researchgate.net
Direct Photolysis: This process involves the direct absorption of UV light by the this compound molecule, leading to the homolytic cleavage of the carbon-chlorine bond. The C-Cl bond is the most susceptible to phot cleavage due to its lower bond dissociation energy compared to the C-H or C-C bonds within the molecule. This cleavage generates a 4-isobutylphenyl radical and a chlorine radical. The highly reactive phenyl radical can then undergo various reactions, such as hydrogen abstraction from the solvent or other organic matter to form isobutylbenzene, or react with oxygen to form phenolic compounds and other oxidation products.
Indirect Photolysis: In natural waters or advanced oxidation processes, hydroxyl radicals are generated from the photolysis of substances like hydrogen peroxide or dissolved organic matter. researchgate.net The •OH radical is a powerful, non-selective oxidizing agent that can react with this compound at a high rate. The primary mechanism is the electrophilic addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. researchgate.net This intermediate can then undergo further reactions, including the elimination of the chlorine atom or further oxidation, leading to the formation of chlorinated phenols or complete mineralization to CO₂, H₂O, and HCl. Studies on similar compounds like chlorotoluenes indicate that the rate-determining step is the initial addition of the hydroxyl radical to the benzene ring. researchgate.net
Initiated Radical Processes
Radical reactions of this compound can be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). study.comijrpc.com A classic example of such a process is radical-mediated dehalogenation.
In a typical reaction, AIBN is heated (around 80°C) to decompose, eliminating nitrogen gas and generating two cyanoisopropyl radicals. study.comlibretexts.org These initiator radicals then abstract a hydrogen atom from a hydrogen donor, most commonly a trialkyltin hydride like tributyltin hydride (n-Bu₃SnH), to generate a tributyltin radical (n-Bu₃Sn•). libretexts.org
The chain propagation then proceeds as follows:
The tributyltin radical attacks the chlorine atom of this compound in a halogen abstraction step. This is a rapid and efficient process that results in the formation of tributyltin chloride (n-Bu₃SnCl) and the 4-isobutylphenyl radical. libretexts.org
The newly formed 4-isobutylphenyl radical abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the final product, isobutylbenzene, and regenerating the tributyltin radical. libretexts.org
Investigation of 1 Chloro 4 Isobutylbenzene As a Pharmaceutical Intermediate
Precursor Role in Ibuprofen (B1674241) Synthesis Pathways (focus on academic study of the transformations)
The transformation of 1-chloro-4-isobutylbenzene or its close derivatives into Ibuprofen is a well-studied area of organic synthesis. Several distinct pathways have been developed, each with its own set of advantages regarding efficiency, cost, and environmental impact. These routes primarily focus on the effective formation of a carbon-carbon bond at the benzylic position to introduce a carboxyl group or its precursor.
Grignard Reagent Formation and Carbonylation Reactions
A conventional and frequently taught method for synthesizing Ibuprofen from a chloro-precursor involves the formation of a Grignard reagent. researchgate.net This organometallic intermediate is then carboxylated using carbon dioxide. The process typically begins with the conversion of 1-(4-isobutylphenyl)ethanol (B131453) to 1-chloro-1-(4-isobutylphenyl)ethane. researchgate.netcentral.edu
The key steps are as follows:
Grignard Reagent Formation: 1-chloro-1-(4-isobutylphenyl)ethane is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 1-(4-isobutylphenyl)ethylmagnesium chloride. researchgate.netcentral.edu A drop of 1,2-dibromoethane (B42909) is often used to initiate the reaction. researchgate.netcentral.edu
Carbonylation: The highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide. This is typically achieved by bubbling CO2 gas through the solution or by pouring the Grignard solution over crushed solid carbon dioxide (dry ice). researchgate.netgoogle.com
Protonation: The resulting magnesium carboxylate salt is then hydrolyzed with a dilute acid (e.g., HCl) to protonate the carboxylate and yield the final Ibuprofen molecule. central.edu
This synthetic route is robust and serves as a practical example in many introductory organic chemistry laboratory courses. researchgate.net While effective, the primary drawback of this method is the highly reactive nature of the Grignard reagent, which requires strictly anhydrous conditions to prevent quenching.
Table 1: Example of Grignard Reaction for Ibuprofen Synthesis
| Step | Reactants | Reagents | Product | Yield | Reference |
| 1 | 1-chloro-1-(4-isobutylphenyl)ethane | Magnesium, THF, 1,2-dibromoethane | 1-(4-isobutylphenyl)ethylmagnesium chloride | Not isolated | central.edu |
| 2 & 3 | 1-(4-isobutylphenyl)ethylmagnesium chloride | 1. CO2 (gas) 2. 10% HCl (aq) | 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) | 25% | central.edu |
Cyanation and Subsequent Hydrolysis
An alternative pathway to the carboxylic acid involves the introduction of a nitrile (cyano) group, which can then be hydrolyzed. This method provides a two-step approach to the propionic acid moiety.
Cyanation: The chloro group in 1-chloro-1-(4-isobutylphenyl)ethane can be displaced by a cyanide nucleophile, such as sodium cyanide (NaCN), to form 2-(4-isobutylphenyl)propanenitrile. researchgate.net This is a classic nucleophilic substitution reaction.
Hydrolysis: The resulting nitrile is then subjected to hydrolysis under either acidic or basic conditions. This process converts the nitrile group into a carboxylic acid, yielding Ibuprofen. sciencesnail.comyoutube.com The hydrolysis first produces an intermediate amide, which is then further hydrolyzed to the carboxylic acid. youtube.com
Some research has explored enzymatic hydrolysis using microorganisms like Nocardia corallina B-276, which contains nitrile hydratase and amidase enzymes to facilitate this transformation. youtube.com
Electrochemical Approaches to Carboxylation
More contemporary and "green" approaches to Ibuprofen synthesis have focused on electrochemical methods to reduce the environmental impact of chemical reagents. Electrochemical carboxylation utilizes an electric current to drive the reaction between the chloro-intermediate and carbon dioxide.
In this process, 1-chloro-1-(4-isobutylphenyl)ethane is electrochemically reduced at a cathode (such as silver) in the presence of CO2. researchgate.net This reduction generates a carbanion intermediate which then reacts with CO2 to form the carboxylate. The use of ionic liquids as the electrolyte can improve the efficiency of the reaction and decrease the required reduction potential by up to 1.0 V. researchgate.net This method can achieve high yields and conversion rates close to 100% under mild conditions, offering a more sustainable alternative to traditional organometallic routes. researchgate.net
Table 2: Comparison of Synthesis Pathways to Ibuprofen
| Pathway | Key Intermediate | Key Transformation | Advantages | Disadvantages |
| Grignard | Organomagnesium Compound | Carbonylation with CO2 | Well-established, reliable | Requires strict anhydrous conditions, reactive intermediate |
| Cyanation | Nitrile Compound | Nucleophilic substitution followed by hydrolysis | Avoids highly reactive organometallics | Cyanide reagents are highly toxic |
| Electrochemical | Carbanion | Electrochemical reduction and CO2 capture | "Green" method, high yield, mild conditions | Requires specialized equipment |
| Palladium-Catalyzed | Organopalladium Complex | Carbonylative coupling | High efficiency, good functional group tolerance | Expensive catalyst, potential for metal contamination |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis. In the context of Ibuprofen, palladium catalysts can be used to facilitate the carbonylation of 1-chloro-1-(4-isobutylphenyl)ethane.
In a process analogous to the BHC (Boots-Hoechst-Celanese) synthesis, a palladium complex can catalyze the reaction of the chloro-compound with carbon monoxide (CO). The general mechanism involves the oxidative addition of the chloro-compound to a Pd(0) species, followed by CO insertion into the palladium-carbon bond, and subsequent hydrolysis to release the carboxylic acid and regenerate the catalyst. comsol.com This catalytic cycle allows for the efficient synthesis of Ibuprofen with high atom economy. sciencesnail.com While the BHC process is famous for its use of 1-(4-isobutylphenyl)ethanol, the same catalytic principle applies to the chloro-derivative. comsol.com
Stereochemical Control in Chiral Intermediate Formation
Ibuprofen is a chiral molecule, and its biological activity resides almost exclusively in the (S)-enantiomer. Consequently, developing synthetic routes that produce enantiomerically pure (S)-Ibuprofen is a significant area of research. While the aforementioned pathways typically produce a racemic mixture (an equal mix of both enantiomers), stereochemical control can be introduced through asymmetric synthesis.
One established strategy involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. For instance, a derivative of 4-isobutylphenyl acetic acid can be attached to a chiral auxiliary like N-acylbornanesultam. unige.ch Deprotonation to form a chiral enolate, followed by methylation, proceeds with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired (S)-Ibuprofen. Although this specific example does not start directly from this compound, the principle could be adapted.
Another approach is asymmetric catalysis, where a chiral catalyst influences the stereochemistry of the reaction. For example, iron-catalyzed Suzuki-Miyaura coupling reactions have been developed for the enantioselective synthesis of (S)-Ibuprofen from an aryl borate (B1201080) and an α-bromoester. nih.gov Similarly, asymmetric hydrogenation of an appropriate unsaturated precursor using a chiral ruthenium or rhodium catalyst can produce (S)-Ibuprofen with high enantiomeric purity. nih.gov These advanced methods could theoretically be applied to intermediates derived from this compound to achieve an asymmetric synthesis.
Novel Synthetic Routes to Ibuprofen Derivatives Utilizing this Core Structure
The this compound core structure is not only a precursor to Ibuprofen itself but can also be envisioned as a starting point for various derivatives and prodrugs designed to enhance efficacy, reduce side effects, or modify the drug's release profile.
A prodrug is an inactive compound that is converted into the active drug within the body. For example, an Ibuprofen glucopyranoside prodrug has been synthesized to improve water solubility and reduce gastrointestinal toxicity. This synthesis was achieved by reacting the sodium salt of Ibuprofen with a protected glucose derivative. While this modification starts from Ibuprofen, the initial synthesis of the core Ibuprofen structure could originate from this compound.
Similarly, other derivatives are created by modifying the carboxylic acid group of Ibuprofen. Researchers have synthesized:
Ester derivatives with polyethylene (B3416737) glycol to prolong the anti-inflammatory activity.
Schiff base derivatives by converting the carboxylic acid to a hydrazide and reacting it with various aldehydes, with the goal of creating more selective COX-2 inhibitors.
Amide conjugates with ethylenediamine (B42938) and benzathine to mask the carboxylic group, reducing gastric irritation.
In these instances, this compound acts as the foundational precursor to the essential 2-(4-isobutylphenyl)propanoic acid structure, which is then further elaborated to create a family of related compounds with potentially improved therapeutic properties.
Influence of Isobutyl Group Steric Hindrance on Reaction Selectivity
In the synthesis of pharmaceutical intermediates, achieving high regioselectivity is paramount to ensure the desired product is formed with minimal impurities. For this compound, the directing effects of both the chloro and isobutyl substituents, combined with the steric properties of the isobutyl group, play a crucial role in determining the outcome of subsequent chemical transformations.
When an electrophilic substitution reaction is performed on this compound, the positions available for substitution are those ortho to the isobutyl group (positions 3 and 5) and those ortho to the chloro group (positions 2 and 6). The bulky nature of the isobutyl group creates significant steric hindrance at the positions immediately adjacent to it (ortho positions). This steric hindrance makes it physically difficult for an incoming electrophile to approach and bond to these positions. Consequently, electrophilic substitution is sterically favored at the positions ortho to the chlorine atom, which are meta to the isobutyl group.
This preference for substitution at the less sterically hindered positions is a common phenomenon in aromatic chemistry and is particularly pronounced with bulky substituents like the isobutyl or tert-butyl groups. The result is a high degree of regioselectivity, leading predominantly to the formation of one isomer over the others.
Detailed Research Findings
Research into electrophilic aromatic substitution reactions on alkylbenzenes provides a clear illustration of the impact of steric hindrance. While specific quantitative data for this compound is not extensively published, the principles can be understood by examining related compounds. For instance, in the nitration of tert-butylbenzene, a compound with a similarly bulky alkyl group, the para isomer is the major product, with the ortho isomer being formed in significantly smaller amounts. This is a direct consequence of the steric bulk of the tert-butyl group hindering the approach of the nitrating agent to the ortho positions.
This principle is directly applicable to this compound. In a reaction such as Friedel-Crafts acylation, which is crucial for the synthesis of many pharmaceutical compounds, the bulky acyl group will preferentially add to the positions ortho to the chloro group due to the steric hindrance presented by the isobutyl group.
To illustrate the expected regioselectivity in electrophilic aromatic substitution reactions of this compound, a hypothetical product distribution is presented in the following data table. This distribution is based on established principles of steric and electronic effects in aromatic chemistry.
Table 1: Predicted Isomer Distribution in the Friedel-Crafts Acylation of this compound
This table illustrates the predicted mole percentage of the different isomers formed during the Friedel-Crafts acylation of this compound with acetyl chloride in the presence of a Lewis acid catalyst. The distribution is based on the steric hindrance of the isobutyl group and the directing effects of both substituents.
| Product Isomer | Position of Acyl Group | Predicted Mole Percentage (%) | Reason for Distribution |
|---|---|---|---|
| 1-Chloro-4-isobutyl-2-acetylbenzene | Ortho to Chloro, Meta to Isobutyl | > 95% | Less sterically hindered position, favored by the directing effects of both groups. |
| 1-Chloro-4-isobutyl-3-acetylbenzene | Ortho to Isobutyl, Meta to Chloro | < 5% | Sterically hindered position due to the bulky isobutyl group. |
In transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the steric hindrance of the isobutyl group can also influence reaction rates and efficiency. While these reactions occur at the carbon atom bearing the chlorine, bulky ortho substituents can sometimes hinder the approach of the catalyst, potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve high yields.
Table 2: Influence of Isobutyl Group on a Hypothetical Suzuki Coupling Reaction
This table provides a qualitative comparison of the expected reactivity of this compound and a less sterically hindered analogue in a Suzuki cross-coupling reaction.
| Substrate | Ortho Substituent | Expected Relative Reaction Rate | Influence of Steric Hindrance |
|---|---|---|---|
| This compound | -CH2CH(CH3)2 | Moderate | The isobutyl group exerts some steric hindrance, potentially slowing the reaction compared to an unhindered substrate. |
| 1-Chloro-4-methylbenzene | -CH3 | High | The smaller methyl group presents minimal steric hindrance to the catalytic cycle. |
Analytical Chemistry Methodologies for Research and Process Control
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for separating 1-Chloro-4-isobutylbenzene from impurities, starting materials, and by-products. The choice of technique depends on the specific requirements for resolution, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for assessing the purity of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is typically employed. This technique effectively separates the target compound from more polar or less polar impurities.
A common HPLC method involves a C18 column as the stationary phase, which provides excellent hydrophobic interaction with the isobutylbenzene (B155976) moiety. The mobile phase is often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. acs.org Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring possesses a chromophore that absorbs light in the UV spectrum, typically around 215 nm. acs.org The retention time and peak purity are used to identify and quantify the compound and its impurities.
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Octadecyl-silica) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
| Injection Vol. | 10-20 µL |
For analyzing volatile impurities or for high-resolution separation, Gas Chromatography (GC) is the preferred method. Often coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the compound and any co-eluting substances based on both retention time and mass-to-charge ratio.
In a typical GC analysis, a sample of this compound is vaporized and transported by an inert carrier gas (like helium or hydrogen) through a capillary column. The column's stationary phase is a high-boiling-point liquid coated on the inside of the column. Non-polar or medium-polarity columns are often effective for separating halogenated aromatic hydrocarbons. A Flame Ionization Detector (FID) can be used for quantification due to its excellent response to hydrocarbons, while MS is used for structural confirmation.
Table 2: Representative GC Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., fused silica (B1680970) with a non-polar stationary phase) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C |
| Oven Program | Temperature gradient (e.g., 60 °C to 200 °C) |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. galchimia.com This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation designed to handle the resulting higher backpressures. galchimia.com
UPLC technology allows for much faster analysis times, often reducing a 30-minute HPLC run to under 5 minutes, which significantly increases sample throughput in a quality control environment. The increased efficiency leads to sharper, narrower peaks, which improves resolution and allows for the detection of trace-level impurities that might be missed by HPLC. An existing HPLC method for this compound can be transferred to a UPLC system to achieve these benefits, though it may require optimization of the flow rate and gradient profile to fully leverage the capabilities of the technology.
Table 3: Comparison of HPLC and UPLC Technologies
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| System Pressure | 400-600 bar | Up to 1000+ bar |
| Resolution | Good | Superior |
| Analysis Speed | Standard | 5-10x Faster |
| Sensitivity | Good | Higher |
| Solvent Usage | Standard | Reduced |
In-Situ Monitoring of Reaction Progress
Modern process control relies on Process Analytical Technology (PAT), which involves the real-time analysis of critical process parameters to ensure final product quality. mt.comnih.gov For the synthesis of this compound, which often involves reactions like Friedel-Crafts acylation or alkylation, in-situ spectroscopic techniques are invaluable for monitoring reaction progress without the need for offline sampling.
Fourier-Transform Infrared (FTIR) Spectroscopy : In-situ FTIR is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time. mt.commt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, characteristic infrared absorption bands can be monitored. For instance, in a Friedel-Crafts acylation reaction leading to a precursor, the disappearance of the reactant's carbonyl peak and the appearance of the product's distinct carbonyl peak can be tracked to determine reaction kinetics and endpoint. researchgate.netamericanpharmaceuticalreview.com
Raman Spectroscopy : Raman spectroscopy is another effective technique for real-time monitoring, particularly for reactions in aqueous or solvent-heavy media where water's strong IR absorption can be problematic. spectroscopyonline.comnih.gov A Raman probe can be inserted into the reactor to monitor changes in vibrational modes of the molecules. researchgate.net The technique is highly sensitive to changes in the aromatic ring substitution pattern and the formation of new bonds, providing a clear window into the reaction's progress. spectroscopyonline.com
These PAT tools provide a continuous stream of data, allowing for precise control over reaction conditions and immediate detection of any deviations from the optimal process, thereby enhancing safety, efficiency, and consistency. americanpharmaceuticalreview.com
Chemometric Applications in Process Optimization and Data Analysis
Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. nih.govresearchgate.net It is a cornerstone of modern process development and optimization, particularly when combined with PAT data.
Design of Experiments (DoE) : DoE is a statistical approach used to efficiently optimize chemical processes. acs.orgmt.com Instead of varying one factor at a time, DoE allows for the simultaneous and systematic variation of multiple parameters, such as temperature, pressure, catalyst loading, and reactant concentration. sci-hub.senih.gov This approach requires fewer experiments to map the reaction space and identify optimal conditions. nih.gov For the synthesis of this compound, DoE could be used to rapidly determine the conditions that maximize yield while minimizing the formation of isomers or other impurities.
Multivariate Data Analysis : The large datasets generated by in-situ spectroscopic techniques (like FTIR or Raman) are often analyzed using multivariate methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. controleng.comresearchgate.net PCA can reduce the dimensionality of complex spectral data, identifying the key sources of variation in the process. mdpi.com PLS can then be used to build predictive models that correlate the spectral data with critical quality attributes like concentration, purity, or reaction conversion. nih.gov By applying these models in real-time, the process can be controlled to consistently achieve the desired outcome, a key principle of Quality by Design (QbD). mt.com
For example, in optimizing the synthesis of an ibuprofen (B1674241) intermediate, chemometric models can predict reaction time and conversion rates based on inputs like catalyst concentration, enabling the selection of optimal industrial strategies for balanced performance, maximum output, or minimum cost. nih.gov
Q & A
Q. What are the recommended safety protocols for handling 1-Chloro-4-isobutylbenzene in laboratory settings?
- Methodological Answer : Handling requires strict adherence to industrial hygiene practices, including:
- Ventilation : Use closed systems or local exhaust ventilation to minimize vapor exposure .
- Personal Protective Equipment (PPE) : Wear vapor-resistant respirators, nitrile gloves, safety goggles, and protective clothing to prevent skin/eye contact .
- Emergency Measures : Install safety showers and eyewash stations near workspaces. For spills, use inert absorbents (e.g., vermiculite) and avoid direct contact .
- Storage : Store in cool, dry, well-ventilated areas away from oxidizers. Monitor degradation over time, as halogenated aromatics may form hazardous byproducts during prolonged storage .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : Two primary methods are used:
- Friedel-Crafts Alkylation : React 1-chloro-4-iodobenzene with isobutyl chloride in the presence of AlCl₃ as a Lewis acid catalyst. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with 4-chlorophenylboronic acid and isobutyl halides under Pd(PPh₃)₄ catalysis. Optimize temperature (80–100°C) and solvent (toluene/ethanol mixtures) to enhance yield .
- Purification : Isolate the product via fractional distillation (bp ~220–230°C) and confirm purity by GC-MS (retention time: ~12.3 min) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm) and isobutyl methyl groups (δ 0.9–1.1 ppm) .
- IR Spectroscopy : Confirm C-Cl (550–600 cm⁻¹) and C-H (isobutyl, 2850–2950 cm⁻¹) stretches .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water, 70:30) to detect impurities (<0.5% threshold) .
Advanced Research Questions
Q. What reaction mechanisms are involved in the functionalization of this compound for pharmaceutical intermediates?
- Methodological Answer :
- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing isobutyl group activates the chloro substituent for reactions with amines (e.g., piperazine) in DMF at 120°C. Monitor regioselectivity via LC-MS .
- Transition Metal-Catalyzed Coupling : Palladium-mediated Buchwald-Hartwig amination with aryl bromides yields biaryl derivatives. Optimize ligand choice (XPhos) and base (Cs₂CO₃) to minimize dehalogenation side reactions .
Q. How can computational chemistry methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 with B3LYP/6-311+G(d,p) basis sets is recommended .
- QSPR Models : Train neural networks on halogenated benzene datasets to estimate solubility (logP) and reaction kinetics. Validate predictions against experimental HPLC retention times .
Q. What strategies can resolve contradictions between experimental data and theoretical predictions for this compound?
- Methodological Answer :
- Cross-Validation : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to identify outliers. For example, discrepancies in SNAr reaction rates may arise from solvent-dependent activation energies .
- Synchrotron Crystallography : Resolve ambiguous NMR/IR data by obtaining single-crystal X-ray structures to confirm bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
